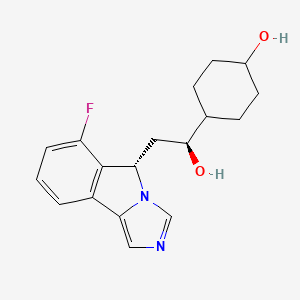

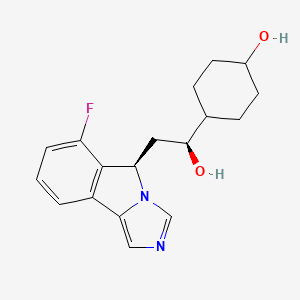

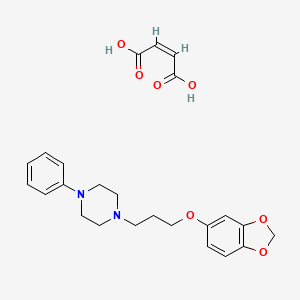

BP 554 maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BP 554 maleate is a selective 5-HT1A agonist . The 5-HT1A receptor is a G protein-coupled receptor for the endogenous neurotransmitter serotonin (5-HT) and mediates inhibitory neurotransmission .

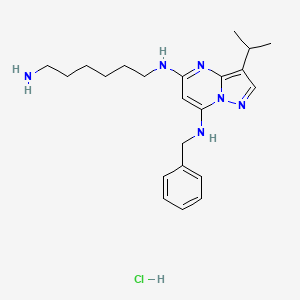

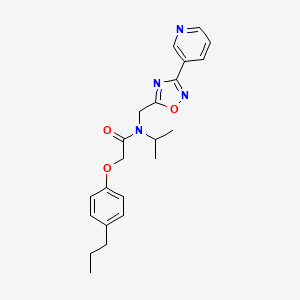

Molecular Structure Analysis

The molecular formula of BP 554 maleate is C20H24N2O3.C4H4O4 . It has a molecular weight of 456.48 .Chemical Reactions Analysis

BP 554 maleate has shown higher affinity for the 5-HT1A receptor than for 5-HT1-non-A, 5-HT2, α2-adrenergic, dopamine D2, and benzodiazepine receptors . In rat hippocampal membranes, BP 554 maleate inhibited the activity of adenylate cyclase stimulated by forskolin .Physical And Chemical Properties Analysis

BP 554 maleate is soluble up to 100 mM in DMSO . It should be stored at room temperature .Relevant Papers The relevant papers retrieved mention the agonist activity of BP 554 maleate at central 5-HT1A receptors . More specific details from these papers could not be retrieved from the web search results.

Aplicaciones Científicas De Investigación

Selective 5-HT1A Receptor Agonist : Matsuda et al. (1989) conducted a study demonstrating that BP-554 acts as a selective agonist at 5-HT1A receptors in vivo. This was evidenced by its high affinity for 5-HT1A recognition sites and the ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes. BP-554 also influenced brain chemistry and physiological responses in mice, suggesting its potential application in neurological research (Matsuda et al., 1989).

Role in Blood Pressure and Adiposity : Sarzani et al. (2004) studied the association of the C(-55)A polymorphism of the natriuretic peptide clearance receptor (NPRC) with blood pressure (BP), overweight/obesity, and body fat distribution. Although this study does not directly involve BP-554, it provides insight into research methodologies relevant to blood pressure and adiposity, which could be relevant for studies involving BP-554 (Sarzani et al., 2004).

Synthesis Optimization Using Neural Networks : Zhu Ji-qin (2004) reported on the process optimization for synthesizing bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate using neural network techniques. While this study focuses on a different compound, it illustrates the use of advanced techniques such as neural networks for optimizing the synthesis of complex organic compounds, which can be relevant for the synthesis of BP-554 (Zhu Ji-qin, 2004).

Endocrine-Disrupting Properties : Eladak et al. (2015) discussed the endocrine-disrupting properties of bisphenol A (BPA) and its alternatives, including bisphenol S and bisphenol F. Though not directly related to BP-554, this study provides context on the investigation of compounds with potential endocrine-disrupting effects, which is a relevant consideration in pharmacological research (Eladak et al., 2015).

Propiedades

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3.C4H4O4/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19;5-3(6)1-2-4(7)8/h1-3,5-8,15H,4,9-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCXNOHQTALBRA-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BP 554 maleate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

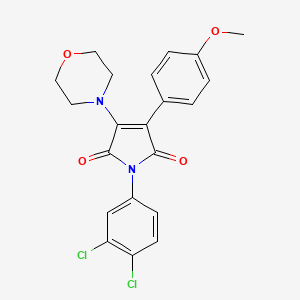

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)